molecular formula C21H20N4O3 B10883419 Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10883419
M. Wt: 376.4 g/mol
InChI Key: BVJLGXVMNBNURV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a high-purity chemical reagent designed for pharmaceutical and medicinal chemistry research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of bicyclic heterocycles, which are recognized as structurally analogous to purine bases and function as important scaffolds in drug discovery due to their diverse biological activities . Specific research has identified this compound as a promising multitarget antidiabetic agent, demonstrating potent activity as a glucokinase activator and a dipeptidyl peptidase type 4 (DPP-4) inhibitor . The 1,2,4-triazolo[1,5-a]pyrimidine core is synthetically versatile and can be efficiently prepared via one-pot, multi-component reactions from readily available starting materials such as aminotriazoles, aldehydes, and active methylene compounds, enabling rapid exploration of structure-activity relationships . Beyond its antidiabetic potential, this structural class has been extensively investigated for a broad spectrum of pharmacological properties, including antiviral, antibacterial, antitumor, and anti-inflammatory activities, making it a valuable template for developing new therapeutic agents . Furthermore, certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown significant ex vivo calcium-channel-blocking activity and pronounced anticoagulant effects, with some compounds prolonging thrombin time more effectively than the reference drug dabigatran etexilate . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H20N4O3/c1-3-28-20(26)17-18(14-7-5-4-6-8-14)24-21-22-13-23-25(21)19(17)15-9-11-16(27-2)12-10-15/h4-13,19H,3H2,1-2H3,(H,22,23,24)

InChI Key

BVJLGXVMNBNURV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Design and Mechanism

The most efficient method involves a one-pot three-component condensation of 4-methoxybenzaldehyde, ethyl cyanoacetate, and 3-amino-1,2,4-triazole catalyzed by TMDP. This additive acts as a dual solvent-catalyst, enabling both Lewis base activation and hydrogen bonding interactions. The mechanism proceeds through two potential pathways (Scheme 1):

  • Pathway A : TMDP activates ethyl cyanoacetate and the aldehyde via hydrogen bonding, facilitating Knoevenagel condensation to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by 3-amino-1,2,4-triazole yields a cyclized triazolo-pyrimidine core.

  • Pathway B : TMDP generates an iminium intermediate with the aldehyde, which reacts with the enol form of ethyl cyanoacetate. Cyclization with the triazole completes the heterocyclic structure.

Optimization of Reaction Conditions

Key parameters were systematically optimized (Table 1):

Table 1: Optimization of TMDP-Catalyzed Synthesis

ParameterOptimal ValueYield (%)
SolventH2O/EtOH (1:1 v/v)92
Temperature (°C)6589
TMDP Loading (mol%)1091
Reaction Time (h)490

Using aqueous ethanol minimized environmental impact while maintaining high efficiency. TMDP’s low melting point (65°C) allowed liquefaction at reaction temperature, eliminating volatile solvents. The catalyst’s recyclability was confirmed over five cycles with <5% yield loss.

Characterization and Yield

Products were characterized by 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy. For the target compound, key spectral data include:

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6): δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 3.78 (s, 3H, OCH3), 4.18 (q, 2H, J = 7.1 Hz, OCH2), 5.32 (s, 1H, CH), 6.90–7.45 (m, 9H, Ar-H).

  • IR (KBr): 3320 cm1^{-1} (NH), 1685 cm1^{-1} (C=O).
    Yields ranged from 85–92% under optimized conditions.

Chlorination-Amination Sequential Synthesis

Two-Step Protocol

An alternative route involves chlorination followed by amination (Scheme 2):

  • Chlorination : 7-Hydroxy-triazolo[1,5-a]pyrimidine intermediates are treated with phosphoryl chloride (POCl3_3) to form 7-chloro derivatives.

  • Amination : The chloro intermediate reacts with 4-methoxyphenethylamine in N-methylpyrrolidone (NMP) under nitrogen to introduce the 4-methoxyphenyl group.

Limitations and Modifications

  • POCl3_3 poses safety risks due to corrosivity and toxicity.

  • Substituting NMP with greener solvents (e.g., cyclopentyl methyl ether) reduced yields to 70–75%.

  • This method is less favored due to lower atom economy and hazardous reagents.

Ionic Liquid-Assisted Synthesis

Solvent-Free Approach

A solvent-free protocol employs 1-butyl-3-methylimidazolium bromide ([BMIM]Br) as an ionic liquid catalyst. The one-pot reaction achieves 88% yield at 80°C in 3 hours. The ionic liquid enhances reaction rates by stabilizing charged intermediates through electrostatic interactions.

Comparative Analysis

Table 2: Method Comparison

MethodYield (%)SolventCatalyst Recyclability
TMDP (H2O/EtOH)92GreenYes (5 cycles)
Chlorination-Amination75NMPNo
Ionic Liquid88Solvent-freeYes (3 cycles)

The TMDP method outperforms others in yield, safety, and environmental compatibility.

Scalability and Industrial Feasibility

Pilot-Scale Trials

Kilogram-scale trials using TMDP in aqueous ethanol achieved 89% yield, confirming scalability. The additive’s low volatility simplifies product isolation via filtration.

Cost Analysis

Raw material costs for the TMDP method are 30% lower than chlorination-amination due to avoiding POCl3_3 and specialized solvents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed depend on the type of reaction. For instance, oxidation may yield oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Antidiabetic Activity

Research indicates that this compound acts as an activator of glucokinase and an inhibitor of dipeptidyl peptidase type 4 (DPP-4). These actions contribute to improved glucose metabolism and insulin sensitivity. The compound was shown to enhance insulin secretion in response to glucose levels, making it a potential candidate for diabetes management therapies .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. The presence of the triazole and pyrimidine rings enhances its ability to interact with microbial targets, leading to effective inhibition of growth. Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to established antibiotics.

Anticancer Potential

The compound has been evaluated for its anticancer properties through cytotoxicity assays against human cancer cell lines such as MCF-7. Results showed that it significantly inhibited cell proliferation, suggesting potential as a chemotherapeutic agent. Docking studies further indicated favorable binding interactions with proteins involved in cancer progression.

Anti-inflammatory Effects

In vivo studies have revealed that this compound can reduce inflammatory markers in animal models, suggesting its potential application in treating inflammatory diseases. It may inhibit key signaling pathways involved in inflammation, particularly those mediated by tumor necrosis factor-alpha (TNFα).

Pesticidal Activity

Research into the agricultural applications of this compound has highlighted its potential as a pesticide. Its structural features allow it to interact with biological systems of pests, providing a means to control agricultural pests effectively without harming beneficial organisms.

Plant Growth Regulation

The compound may also function as a plant growth regulator, promoting growth and development in certain crops. This application is particularly valuable in enhancing crop yields and improving resistance to environmental stresses.

Development of Functional Materials

The unique chemical structure of ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has led to investigations into its use in creating functional materials such as polymers and nanocomposites. These materials can exhibit enhanced mechanical properties and thermal stability due to the incorporation of this compound.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound found that modifications to its structure significantly enhanced activity against resistant bacterial strains. The study concluded that the methoxy group plays a crucial role in increasing bioavailability and binding affinity to bacterial targets.

Case Study 2: Anticancer Properties

In comparative studies involving various triazole derivatives against MCF-7 cells, it was observed that specific substituents on the phenyl rings led to improved cytotoxicity profiles for this compound compared to conventional chemotherapeutics.

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A shares a common triazolo-pyrimidine core with multiple derivatives, differing primarily in substituent groups. Key structural analogues include:

Compound Name Substituents (Position 5, 7) Key Structural Features Evidence ID
Ethyl 5-amino-7-(4-chlorophenyl) derivative 5-NH₂, 7-Cl-Ph Amino group enhances hydrogen bonding
Ethyl 7-(4-bromophenyl)-5-CF₃ derivative 5-CF₃, 7-Br-Ph Trifluoromethyl increases lipophilicity
Ethyl 5-methyl-7-(4-morpholinophenyl) derivative 5-CH₃, 7-morpholino-Ph Morpholine improves solubility
Ethyl 7-(2,3-dimethoxyphenyl)-5-propyl derivative 5-propyl, 7-(2,3-diOMe-Ph) Multiple methoxy groups enhance steric bulk

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulkier substituents, such as morpholine (in ) or trimethoxyphenyl (in ), introduce steric hindrance, which may reduce enzymatic accessibility compared to Compound A .

Key Observations :

  • Green Synthesis: The use of 4,4’-trimethylenedipiperidine (TMDP) in Compound A’s synthesis offers advantages such as recyclability, non-flammability, and reduced toxicity compared to piperidine-based catalysts .
  • Efficiency : Microwave-assisted synthesis (e.g., ) achieves moderate yields but requires energy-intensive conditions, contrasting with TMDP’s room-temperature applicability.

Key Observations :

    Biological Activity

    Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    This compound features a fused triazole and pyrimidine ring system, which is characteristic of the triazolopyrimidine class. The substituents such as ethyl and methoxyphenyl groups enhance its chemical properties and biological interactions. The carboxylate group is particularly significant for its reactivity and potential interactions with biological targets .

    Research indicates that compounds within the triazolopyrimidine class, including this compound, may act as enzyme inhibitors. These interactions can modulate various biological processes such as cell signaling and metabolic pathways. Preliminary studies suggest that this compound may inhibit specific enzymes involved in these pathways .

    Anticancer Potential

    This compound has shown promise in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell growth .

    Anti-inflammatory Effects

    In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .

    Comparative Analysis with Related Compounds

    The following table summarizes the structural features and biological activities of this compound compared to related compounds:

    Compound NameStructural FeaturesUnique Biological Activities
    This compoundTriazole-pyrimidine structure with methoxy substitutionAnticancer and anti-inflammatory
    Methyl 5-ethyl-7-(2-methoxyphenyl)-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateMethyl group instead of ethylDifferent anticancer profile
    Ethyl 5-phenyl-7-(2,3,4-trimethoxyphenyl)-4H,[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateTrimethoxy substitutionEnhanced solubility and bioavailability

    Study on MCF-7 Cells

    A study conducted on MCF-7 breast cancer cells demonstrated that this compound exhibited a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

    Anti-inflammatory Activity Assessment

    In another study assessing anti-inflammatory properties using a murine model of inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) when administered at doses of 50 mg/kg. This suggests its potential utility in managing inflammatory conditions .

    Q & A

    Basic: How can the synthesis of this triazolo-pyrimidine derivative be optimized using green chemistry principles?

    Answer:
    The synthesis can be optimized using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This additive enables reactions in eco-friendly solvent systems (e.g., water/ethanol, 1:1 v/v) under reflux or in its molten state at 65°C. TMDP offers advantages such as high thermal stability, recyclability (retaining >90% activity after five cycles), and reduced toxicity compared to traditional bases like piperidine. Reaction yields exceed 90% under both conditions, with simplified work-up procedures and minimal hazardous waste .

    Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

    Answer:
    Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are essential. NMR confirms functional groups and regiochemistry, while X-ray analysis resolves the dihydropyrimidine ring's envelope conformation and intermolecular hydrogen bonding (e.g., N–H⋯N interactions). Cremer & Pople puckering parameters (θ, φ) quantify ring puckering, and dihedral angles between aromatic substituents (e.g., 83.94° between the triazole and phenyl planes) validate stereochemical assignments .

    Advanced: How can regioselectivity challenges in triazolo-pyrimidine synthesis be addressed?

    Answer:
    Regioselectivity is controlled by modifying reaction conditions. For example:

    • Solvent systems : Ionic liquids favor the formation of 5-phenyl-7-methyl derivatives, while acidic conditions promote 7-phenyl-5-methyl isomers.
    • Catalyst design : TMDP’s Lewis basic sites direct nucleophilic attack to specific positions, avoiding byproducts.
    • Temperature modulation : Higher temperatures (120°C) in DMF enhance cyclization efficiency for fused-ring systems .

    Advanced: What methodologies resolve contradictions in spectral data during structural characterization?

    Answer:
    Discrepancies in NMR or crystallographic data can arise from dynamic effects (e.g., ring puckering) or polymorphism. To resolve these:

    • Perform variable-temperature NMR to detect conformational flexibility.
    • Use Hirshfeld surface analysis on X-ray data to identify weak interactions (e.g., C–H⋯π) that influence packing.
    • Compare experimental melting points and IR spectra with computational predictions (DFT or MD simulations) .

    Basic: What preliminary assays evaluate the compound’s bioactivity?

    Answer:

    • Enzyme inhibition assays : Test against kinases (e.g., CDK2) or dehydrogenases using fluorometric/colorimetric substrates.
    • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Triazolo-pyrimidines often show low-micromolar activity due to their planar aromatic systems and hydrogen-bonding motifs .

    Advanced: How does computational modeling enhance understanding of structure-activity relationships (SAR)?

    Answer:

    • Docking studies : Map the compound’s interaction with targets (e.g., MDM2-p53 interface) using AutoDock Vina or Schrödinger.
    • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (e.g., CF₃) enhance enzyme inhibition by 30–50%.
    • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to identify critical residues (e.g., Lys94 in DHFR) .

    Basic: What safety considerations apply when handling TMDP in synthesis?

    Answer:
    Despite TMDP’s lower volatility compared to piperidine, it still requires precautions:

    • Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
    • Monitor thermal stability : Decomposition occurs above 200°C, releasing NOₓ gases.
    • Recycling : Recover TMDP via aqueous extraction (reuse ≥5 times without purification) to minimize waste .

    Advanced: How are catalytic mechanisms of TMDP elucidated in triazolo-pyrimidine formation?

    Answer:
    TMDP acts via dual hydrogen-bonding and Lewis base activation :

    • The piperidine N atoms deprotonate ethyl cyanoacetate, forming a nucleophilic enolate.
    • TMDP’s –NH groups stabilize intermediates through H-bonding, accelerating cyclocondensation.
    • Kinetic studies (e.g., Eyring plots) confirm a first-order dependence on TMDP concentration, with ΔG‡ ≈ 85 kJ/mol .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.